REACTION_SMILES
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[CH2:12]([C:13]#[CH:14])[Br:15].[CH2:37]1[O:38][CH2:39][CH2:40][CH2:41]1.[Na+:11].[OH-:10].[OH2:42].[OH:1][c:2]1[cH:3][c:4]([CH2:5][OH:6])[cH:7][cH:8][cH:9]1.[OH:24][C:25]([CH2:26][C:27]([C:28](=[O:29])[OH:30])([CH2:31][C:32](=[O:33])[OH:34])[OH:35])=[O:36].[c:16]1([CH3:17])[c:18]([CH3:19])[cH:20][cH:21][cH:22][cH:23]1>>[O:1]([c:2]1[cH:3][c:4]([CH2:5][OH:6])[cH:7][cH:8][cH:9]1)[CH2:14][C:13]#[CH:12]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C#CCBr
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OCc1cccc(O)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)CC(O)(CC(=O)O)C(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1C
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Name
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Type
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product
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Smiles
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C#CCOc1cccc(CO)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |